Indolizine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indolizine-2-carboxylic acid and its derivatives has been explored through various methodologies. One notable approach involves the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids, providing a concise access to C-2 arylated indolizines from simple and readily available starting materials (Yang et al., 2012). Another method reported the synthesis of indolizine-1-carboxylates through the Ortoleva-King reaction of 2-pyridylacetate followed by Aldol condensation, demonstrating compatibility with a broad range of functional groups and regioselective formation of benzoyl-substituted indolizines (Mohan et al., 2015).
Molecular Structure Analysis
Indolizine-2-carboxylic acids and their derivatives exhibit interesting molecular structures that are amenable to further functionalization. For instance, the synthesis of indolizine-2-carboxamides has been achieved through the reaction of indolizine-2-carboxylic acids with primary and secondary amines, providing efficient access to secondary and tertiary amides (Bode et al., 1994). This method offers a significant improvement over previously reported methodologies, enabling the exploration of N–CO rotational barriers through dynamic NMR analysis.
Chemical Reactions and Properties
Indolizine derivatives, including those derived from indolizine-2-carboxylic acid, have been shown to participate in various chemical reactions that highlight their reactivity and potential as intermediates in organic synthesis. For example, palladium-catalyzed oxidative C-H bond and C═C double bond cleavage has been employed for the C-3 acylation of indolizines with α,β-unsaturated carboxylic acids, illustrating the regioselectivity influenced by the carboxylic group (Yang et al., 2011).
Physical Properties Analysis
The physical properties of indolizine-2-carboxylic acid derivatives, such as photoluminescence, have been explored in the context of developing new materials. A study on 6-amino-8-cyanobenzo[1,2-b]indolizines, a class of photoluminescent materials derived from indolizine, demonstrated reversible pH-dependent optical properties with an uncommon blue shift in fluorescence emission upon protonation (Outlaw et al., 2016).
Chemical Properties Analysis
The chemical properties of indolizine-2-carboxylic acid derivatives are varied and have been utilized in the synthesis of bioactive compounds. For example, N'-substituted hydrazides of indolizine-2-carboxylic acid have been synthesized and shown to inhibit monoamine oxidase, with more activity than iproniazid, demonstrating the potential for therapeutic applications (Cardellini et al., 1977).
Scientific Research Applications
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Organic & Biomolecular Chemistry
- Indolizine serves as a precursor for widespread indolizidine alkaloids . The straightforward synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has overshadowed numerous new strategies that have been revealed especially within the last ten years .
- The partially or more often wholly hydrogenated derivatives of indolizine can be frequently found as backbones in many bioactive natural products . Their synthetic derivatives have been found to exhibit a variety of biological activities, including as a potential inhibitor of vascular endothelial growth factor (VEGF) and for neuropilin .
- Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
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HIV Treatment
- The indole scaffold is widely used in antiviral drugs and reverse-transcriptase inhibitors, drugs used to treat HIV infection or AIDS, and in some cases hepatitis B .
- Indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors. Integrase plays an important role in the life cycle of HIV-1, and integrase strand transfer inhibitors (INSTIs) can effectively impair the viral replication .
Safety And Hazards
Future Directions
There have been many recent advances in the synthesis of indolizine and its derivatives . Researchers are developing novel approaches for the synthesis of indolizine and its derivatives . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
indolizine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHENXHFPTGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344214 | |
Record name | indolizine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizine-2-carboxylic acid | |
CAS RN |
3189-48-8 | |
Record name | indolizine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | indolizine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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